

Off-target effects to consider when using GLPG2938

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Compound of Interest

Compound Name: GLPG2938

Cat. No.: B8146724

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Technical Support Center: GLPG2938

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of **GLPG2938**, a potent and selective S1P2 antagonist. This guide includes frequently asked questions (FAQs) and troubleshooting advice to facilitate smooth and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **GLPG2938**?

GLPG2938 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2). It competitively binds to the S1P2 receptor, inhibiting the downstream signaling pathways activated by its natural ligand, sphingosine-1-phosphate (S1P). This compound was developed as a preclinical candidate for the treatment of idiopathic pulmonary fibrosis (IPF).^[1]^[2]^[3]^[4]

Q2: What are the known off-target effects of **GLPG2938**?

GLPG2938 has been designed for high selectivity towards the S1P2 receptor. The primary publicly available data on its off-target activity relates to its interaction with Cytochrome P450 (CYP) enzymes. **GLPG2938** demonstrates a low potential for drug-drug interactions mediated by CYP inhibition.

Data on Off-Target Effects of **GLPG2938**

Target Family	Specific Target	Assay Type	Result (IC50)
Cytochrome P450	CYP1A2	Inhibition Assay	>100 μ M
Cytochrome P450	CYP2C9	Inhibition Assay	>100 μ M
Cytochrome P450	CYP2C19	Inhibition Assay	>33 μ M
Cytochrome P450	CYP2D6	Inhibition Assay	>100 μ M
Cytochrome P450	CYP3A4	Inhibition Assay	>100 μ M

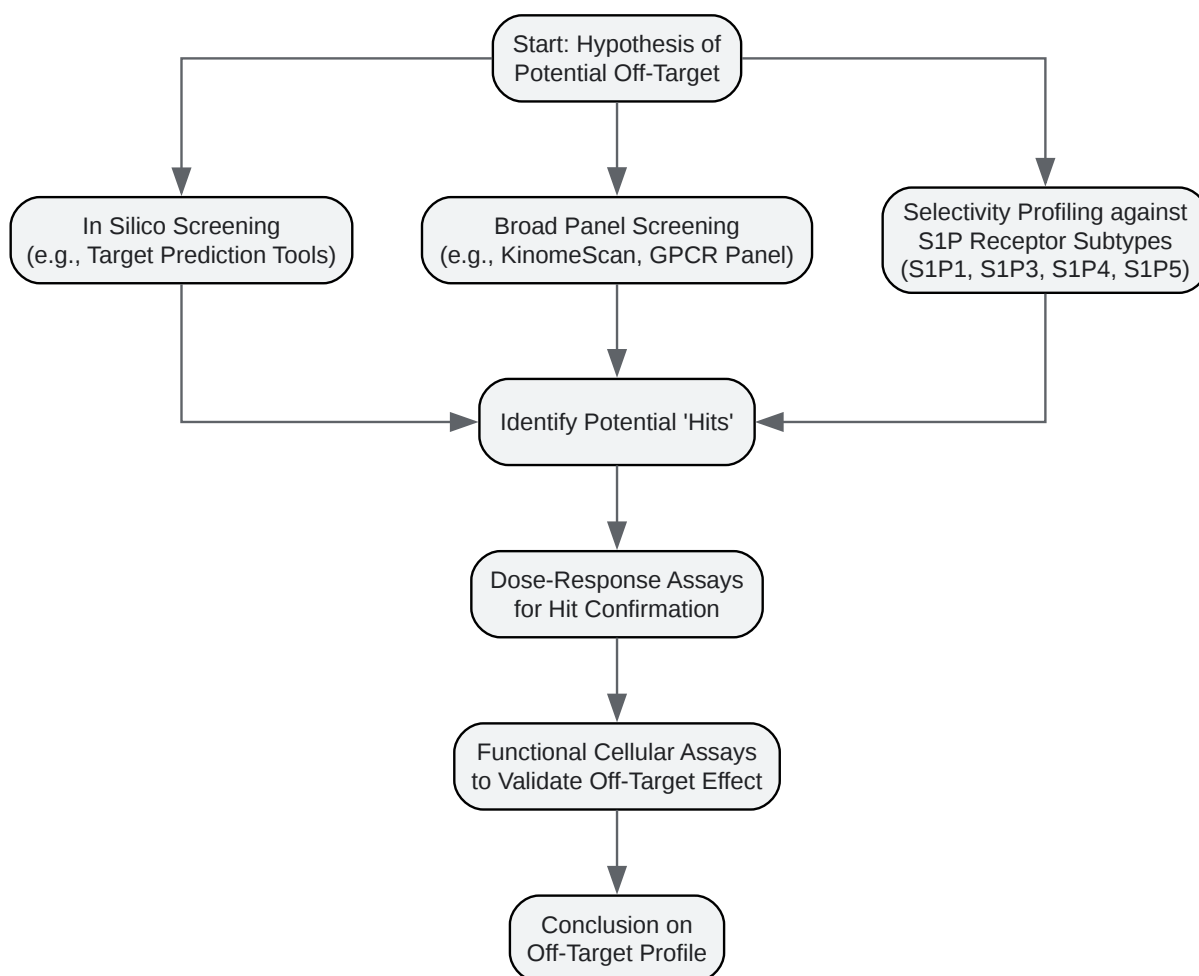
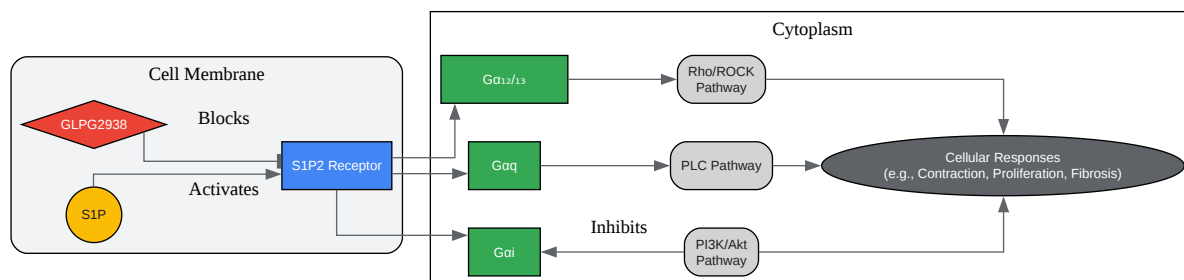
A comprehensive screening panel against a broad range of kinases and other G-protein coupled receptors (GPCRs) for **GLPG2938** is not publicly available in the referenced literature. Researchers should consider performing their own comprehensive selectivity profiling if off-target effects on specific pathways are a concern for their experimental system.

Q3: In which experimental systems has **GLPG2938** shown efficacy?

GLPG2938 has demonstrated efficacy in preclinical models of idiopathic pulmonary fibrosis. Specifically, it has shown a marked protective effect in a bleomycin-induced model of pulmonary fibrosis in mice, leading to a statistically significant reduction in the Ashcroft score, a measure of lung fibrosis.[2] It also significantly prevents S1P-mediated contraction in human pulmonary fibroblasts (HPF cells).

Signaling Pathway

The intended signaling pathway for **GLPG2938** involves the blockade of the S1P2 receptor. S1P2 is a G-protein coupled receptor that can couple to multiple G proteins, including G α 12/13, G α q, and G α i, leading to the activation of various downstream signaling cascades.



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References

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